HsClpP Agonist Potency: PHSCK Pentapeptide vs. Optimized Non-Peptidic Small Molecules
The pentapeptide L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine activates human caseinolytic protease P (HsClpP) with an EC₅₀ of 2.02 × 10³ nM (2.02 μM), as measured by increased peptidase activity using the fluorescent substrate AC-WLA-AMC [1]. This potency is approximately 10-fold weaker than the optimized non-peptidic agonist NCA029 (EC₅₀ = 0.2 μM), approximately equipotent to the small-molecule agonist ONC201 (EC₅₀ = 2.04 μM), and roughly 2-fold weaker than SL44 (EC₅₀ = 1.30 μM) [2]. The data establish a clear potency tier within the HsClpP agonist landscape, positioning the peptide as a distinct reference point between the most potent optimized leads and weaker early-stage scaffolds.
| Evidence Dimension | EC₅₀ for HsClpP activation (nM) |
|---|---|
| Target Compound Data | 2.02 × 10³ nM (2.02 μM) |
| Comparator Or Baseline | NCA029: 0.2 μM (200 nM); ONC201: 2.04 μM; SL44: 1.30 μM; BDBM50644300: 1.09 × 10³ nM |
| Quantified Difference | 10.1-fold less potent than NCA029; 1.01-fold equipotent to ONC201; 1.6-fold less potent than SL44; 1.85-fold less potent than BDBM50644300 |
| Conditions | Fluorogenic peptide substrate AC-WLA-AMC; HsClpP peptidase activity assay |
Why This Matters
This quantitative potency profile informs experimental design for researchers selecting an HsClpP agonist with defined EC₅₀ values for dose-response studies.
- [1] BindingDB. BDBM50644297 (CHEMBL5570877). EC₅₀ = 2.02E+3 nM. Agonist activity at human HsClpP. View Source
- [2] BindingDB. BDBM50644300 (CHEMBL5569571). EC₅₀ = 1.09E+3 nM. Agonist activity at human HsClpP. View Source
